

Potential biological activities of "4-Chloroquinazoline-7-carboxylic acid"

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Compound of Interest

Compound Name: 4-Chloroquinazoline-7-carboxylic acid

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An In-Depth Technical Guide to the Potential Biological Activities of **4-Chloroquinazoline-7-carboxylic acid**

Authored by: A Senior Application Scientist

Foreword: The Quinazoline Scaffold - A Privileged Motif in Modern Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.^{[1][2]} Its planar structure and versatile synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets.^[3] This has led to the development of a diverse array of compounds with potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.^{[1][2]} Notably, several quinazoline derivatives have been approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, such as gefitinib, erlotinib, and afatinib, underscoring the therapeutic significance of this heterocyclic core.^{[2][4]} This guide focuses on a specific, highly versatile intermediate: **4-Chloroquinazoline-7-carboxylic acid**. We will explore its latent potential as a foundational building block for novel therapeutic agents, grounded in the established pharmacology of the broader quinazoline class.

Molecular Profile: 4-Chloroquinazoline-7-carboxylic acid

IUPAC Name: **4-chloroquinazoline-7-carboxylic acid**^[5] CAS Number: 942507-89-3^[6]

This molecule possesses two key reactive sites that are of significant interest for medicinal chemists:

- **The 4-Chloro Substituent:** The chlorine atom at the C4 position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of side chains, most notably substituted anilines, which is a hallmark of many potent kinase inhibitors.^[7]
- **The 7-Carboxylic Acid Group:** The carboxylic acid moiety offers a versatile handle for further chemical modification. It can be converted into esters, amides, or other functional groups to modulate physicochemical properties such as solubility and cell permeability. It can also serve as an additional interaction point with a biological target, potentially enhancing binding affinity and selectivity.

The strategic placement of these two functional groups makes **4-Chloroquinazoline-7-carboxylic acid** a powerful starting material for constructing extensive libraries of novel quinazoline derivatives for biological screening.

Potential as a Progenitor of Novel Kinase Inhibitors

The most prominent and well-documented application of the quinazoline scaffold is in the development of protein kinase inhibitors.^[8]^[9] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a common feature in many diseases, particularly cancer.^[8] Quinazoline-based drugs often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and blocking downstream signaling.^[1]

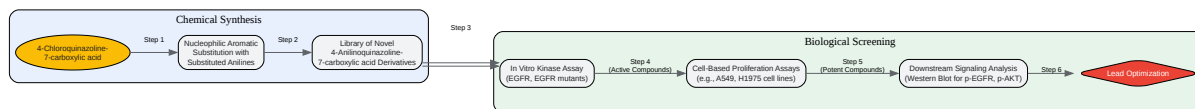
Targeting the Epidermal Growth Factor Receptor (EGFR) Family

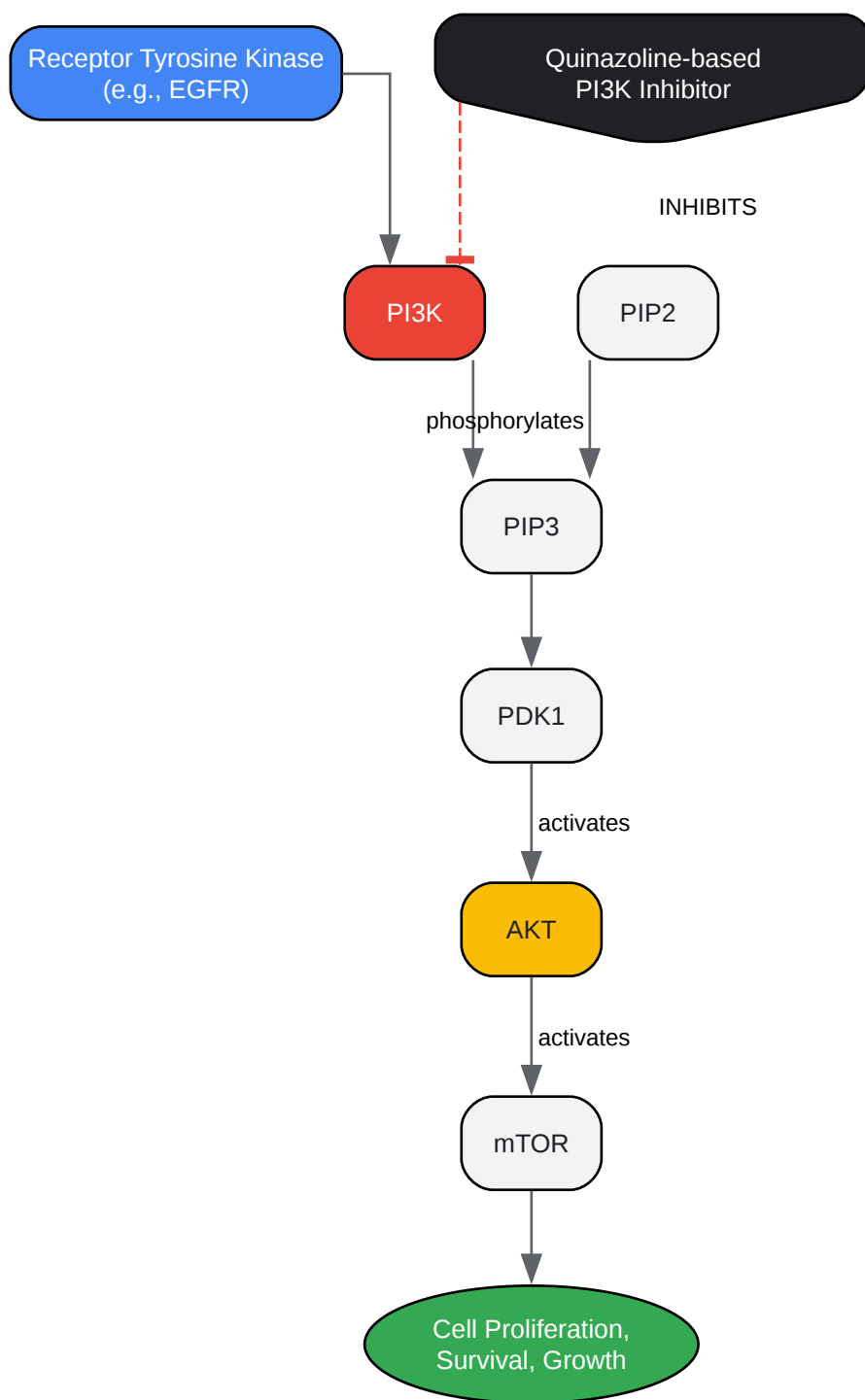
The 4-anilinoquinazoline core is the quintessential pharmacophore for EGFR inhibitors.^[10] Marketed drugs like gefitinib and erlotinib are based on this structure. The quinazoline nitrogen at position 1 typically forms a hydrogen bond with the hinge region of the kinase, while the substituted aniline moiety occupies the hydrophobic pocket.

Derivatives of **4-Chloroquinazoline-7-carboxylic acid** are prime candidates for developing next-generation EGFR inhibitors. The 4-chloro position can be readily substituted with various anilines, while the 7-carboxylic acid group could be modified to interact with solvent-exposed regions or other nearby residues, potentially improving potency or conferring selectivity for specific EGFR mutants.

Workflow for Synthesis and Screening of EGFR Inhibitors

Below is a conceptual workflow for leveraging **4-Chloroquinazoline-7-carboxylic acid** to discover novel EGFR inhibitors.





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